molecular formula C11H11N3O3S B3021078 Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 34711-92-7

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3021078
CAS No.: 34711-92-7
M. Wt: 265.29 g/mol
InChI Key: MRVUFRQGWKYVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 34711-92-7) is a pyridopyrimidine derivative with a molecular formula of C₁₁H₁₁N₃O₃S and a molecular weight of 265.29 . It is characterized by a fused pyrido[2,3-d]pyrimidine core, featuring a methylthio (-SMe) group at position 2, an ethyl ester (-COOEt) at position 6, and a ketone (=O) at position 3. This compound is primarily used in research settings, with strict storage guidelines (2–8°C) and solubility protocols to ensure stability . The compound’s purity exceeds 98%, and it is supplied as a 10 mM solution for experimental convenience .

Properties

IUPAC Name

ethyl 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVUFRQGWKYVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the keto group results in hydroxyl derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound (34711-92-7) 2-(methylthio), 5-oxo, 6-carboxylate (ethyl) C₁₁H₁₁N₃O₃S 265.29 Not reported High purity (>98%), stored at 2–8°C, research-only use
Compound 22a () 2-(N-Benzyl-N-methylamino), 5-(2-chlorophenyl), 1,3,7-trimethyl C₂₆H₂₇ClN₄O₄ 507.97 175–176 Colorless prismatic crystals, synthesized via Hantzsch reaction
Compound 25 () 5-(3-nitrophenyl), 7,8-dimethyl, 1,3-dipropyl C₂₃H₂₉N₅O₆ 503.51 97–98 Yellow prismatic crystals, IR and NMR confirmed
CAS 52013-82-8 () 8-ethyl, 2-(methylthio), 5-oxo (tetrahydro) C₁₃H₁₇N₃O₃S 295.36 Not reported Registered in 2018, potential for recent pharmacological studies
Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo (76360-81-1) 5-hydroxy, 7-oxo, 8-methyl C₁₂H₁₃N₃O₄S 295.31 Not reported Includes hydroxyl and ketone groups, higher molecular weight
CAS 923676-51-1 () 2-(butylthio), 5-(4-methoxyphenyl), 7-methyl C₂₂H₂₇N₃O₄S 429.5 Not reported Bulky substituents (butylthio, methoxyphenyl) enhance molecular complexity

Biological Activity

Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its potential therapeutic applications, particularly in targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O3S. The compound features a pyrimidine ring fused to a pyridine ring with functional groups such as an ethyl ester and a methylthio group. The presence of these functional groups enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H11N3O3S
Molecular Weight251.28 g/mol
CAS Number34711-92-7

Biological Activity Overview

Research has indicated that this compound possesses various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It targets specific receptors involved in cell signaling pathways that promote tumor growth and survival.
  • Enzyme Inhibition : this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting rapidly dividing cells such as cancer cells.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) : The compound binds to DHFR with high affinity, leading to decreased folate metabolism and subsequent inhibition of DNA synthesis.
  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in signal transduction pathways related to cancer progression. This includes tyrosine kinases that are often overexpressed in malignancies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published in MDPI demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity by inhibiting key signaling pathways in cancer cells. Ethyl 2-(methylthio)-5-oxo was among the compounds tested and showed promising results against various cancer cell lines .
  • Enzyme Assays : Research conducted on enzyme inhibition revealed that this compound effectively inhibits DHFR at low micromolar concentrations, indicating its potential as a lead compound for developing antifolate drugs .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidines, including Ethyl 2-(methylthio)-5-oxo. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer:
A representative synthesis involves refluxing precursors in acidic or anhydrous conditions. For example, a pyrimidine derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) can be reacted with chloroacetic acid, an aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride. The reaction is refluxed for 8–10 hours, concentrated, filtered, and recrystallized from ethyl acetate/ethanol to yield the product (78% yield, mp 427–428 K) . For analogous compounds, hydrothermal synthesis with metal coordination (e.g., nickel) has also been employed, requiring precise control of temperature and stoichiometry .

Basic: How is the crystal structure of this compound determined, and what software is typically used?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data are collected at 296 K. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Hydrogen atoms are placed in calculated positions using a riding model (C—H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)). For example, the pyridopyrimidine ring in related compounds exhibits puckering (flattened boat conformation) with deviations up to 0.224 Å from the mean plane, analyzed via SHELX .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity. To resolve this:

Cross-validate techniques : Compare NMR (solution) and X-ray (solid-state) data. For example, crystallography may reveal non-planar ring puckering undetectable by NMR .

DFT calculations : Optimize the structure computationally and compare with experimental data.

Variable-temperature NMR : Detect conformational flexibility in solution .

Advanced: What strategies optimize the synthesis yield of pyridopyrimidine derivatives under varying conditions?

Methodological Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity .
  • Catalyst use : Sodium acetate accelerates cyclization in acidic media .
  • Temperature control : Reflux (~100–120°C) ensures complete reaction without decomposition .
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves purity .

Advanced: How are hydrogen bonding patterns analyzed in pyridopyrimidine crystals, and what functional implications do they have?

Methodological Answer:
Hydrogen bonding is analyzed via:

Graph-set analysis : Categorize interactions (e.g., C—H···O bifurcated bonds) into motifs (chains, rings). For example, chains along the c-axis stabilize the crystal lattice .

Directionality : Measure dihedral angles (e.g., 80.94° between fused rings) to assess packing efficiency .

Thermal ellipsoids : Refine anisotropic displacement parameters to confirm H-bond stability .

Advanced: How can ring puckering in the pyridopyrimidine core be quantified, and what computational tools are used?

Methodological Answer:
Puckering is quantified using Cremer-Pople parameters:

Calculate displacements : Measure deviations (e.g., 0.224 Å for C5) from the mean plane .

Software tools : Mercury (CCDC) or PLATON visualize puckering.

Pseudorotation analysis : For five-membered rings, use torsion angles to model conformational flexibility .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation .
  • PPE : Wear gloves, lab coats, and eye protection .
  • Spill management : Sweep/vacuum spills; avoid dust generation .
  • Storage : Keep in airtight containers in dry, ventilated areas .

Advanced: How are pyridopyrimidine derivatives evaluated for biological activity (e.g., antimicrobial)?

Methodological Answer:

Derivatization : React with triazolethiones or piperazine to enhance activity .

Assays : Use microdilution (MIC) against bacterial/fungal strains.

SAR analysis : Correlate substituents (e.g., methylthio groups) with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.